tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate
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Overview
Description
tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate is a chemical compound that features a tert-butyl group, a fluorosulfonyl group, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate typically involves the reaction of tert-butyl carbamate with a fluorosulfonyl-containing reagent. One common method includes the use of tert-butyl nitrite (t-BuONO) and a diazonium salt intermediate, which is formed from the corresponding aniline starting material . The reaction conditions often involve the use of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorosulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Reduction: LiAlH4 or NaBH4 are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the production of advanced materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate involves its interaction with specific molecular targets. The fluorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of enzyme activity or the inhibition of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-{2-[(fluorosulfonyl)oxy]-4-methylphenyl}carbamate: Similar structure with a methyl group substitution.
tert-butyl carbamate: Lacks the fluorosulfonyl group but shares the tert-butyl and carbamate functionalities.
tert-butanesulfinamide: Contains a sulfinamide group instead of a carbamate.
Uniqueness
tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
2411261-98-6 |
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Molecular Formula |
C12H16FNO5S |
Molecular Weight |
305.3 |
Purity |
95 |
Origin of Product |
United States |
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